molecular formula C15H36N4 B047346 N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine CAS No. 33329-35-0

N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine

Cat. No. B047346
CAS RN: 33329-35-0
M. Wt: 272.47 g/mol
InChI Key: DTKANQSCBACEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar diamine compounds involves catalytic reduction or Michael addition-elimination reactions. For instance, Billman and Dorman (1962) reported the preparation of hexahydropyrimidines by allowing aldehydes to react with 1,3-bis(p-dimethyl-amino)propane, a process that could be analogous to the synthesis of compounds related to N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine (Billman & Dorman, 1962). Moreover, Devi, Helissey, and Vishwakarma (2011) described the synthesis of bis-enaminones by a KHSO4-assisted Michael addition-elimination reaction, a method that might be relevant for the synthesis of similar diamine derivatives (Devi, Helissey, & Vishwakarma, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine has been elucidated through various spectroscopic techniques. Khalaji et al. (2013) characterized Schiff base compounds derived from 3,4-dimethoxybenzaldehyde, revealing insights into the coplanarity of imino functional groups and benzene rings, which could be analogous to the structural features of N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine (Khalaji et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of similar diamine compounds have been studied extensively. For example, Piasecki, Karczewski, and Maliszewska (2007) synthesized a series of surface-active 1,1-bis{[3-(N,N-dimethylamino)propyl]amido}alkane-di-N-oxides, showcasing the compound's potential in forming micelles and its biodegradability, which could reflect the behavior of N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine in similar conditions (Piasecki, Karczewski, & Maliszewska, 2007).

Physical Properties Analysis

The physical properties of diamine compounds are crucial for their application in material science and chemistry. Studies like those conducted by Zhao et al. (2009) on fluorinated polyimides derived from aromatic diamines provide insights into solubility, thermal stability, and mechanical properties, which could also be relevant for understanding the physical characteristics of N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine (Zhao et al., 2009).

Chemical Properties Analysis

The chemical properties of diamine-based compounds, including reactivity towards other chemicals and participation in coordination complexes, have been a subject of research. For example, Bernhardt (1997) reported on the electrochemistry and spectroscopy of a copper(II) complex with an acyclic tertiary tetraamine, highlighting aspects that could be parallel to the chemical properties of N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine (Bernhardt, 1997).

Scientific Research Applications

  • It serves as a catalyst for the conversion of atmospheric CO2 into organic cyclic carbonates (Muthuramalingam et al., 2023).

  • It is used in synthesizing new bistriazene series and related compounds (Clarke et al., 2006).

  • This compound might possess antifungal, antibiotic, and antiviral activity (Billman & Dorman, 1962).

  • It's proposed as a target compound for total residue analysis in plants and soils (Iwan et al., 2009).

  • The compound is a surface-active compound with high surface activity and environmental acceptance (Piasecki et al., 2007).

  • N,N'-dimethylated diamines, including this compound, are used to prepare poly(imide amide)s with superior thermal stability and decreased color (Irvin et al., 1996).

  • It was found during the hydrogenation of 3-(dimethylamino)propionitrile over palladium catalysts (Krupka et al., 2000).

  • N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine hydrate, a derivative, is a Schiff base compound with different central groups derived from 3,4-dimethoxybenzaldehyde (Khalaji et al., 2013).

  • It acts as a sensor for the detection of various nitroaromatics via turn-off fluorescence response (Roy et al., 2019).

Safety And Hazards

The compound “N,N-Bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine” is recognized as a carcinogen . It is also known to be a skin irritant .

properties

IUPAC Name

N',N'-bis[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H36N4/c1-16(2)10-7-13-19(14-8-11-17(3)4)15-9-12-18(5)6/h7-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKANQSCBACEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(CCCN(C)C)CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H36N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052703
Record name N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Propanediamine, N1,N1-bis[3-(dimethylamino)propyl]-N3,N3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

N1,N1-Bis(3-(Dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine

CAS RN

33329-35-0
Record name Tris(N,N-dimethylaminopropyl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33329-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediamine, N1,N1-bis(3-(dimethylamino)propyl)-N3,N3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033329350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediamine, N1,N1-bis[3-(dimethylamino)propyl]-N3,N3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.766
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine
Reactant of Route 3
Reactant of Route 3
N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine
Reactant of Route 4
Reactant of Route 4
N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine

Citations

For This Compound
8
Citations
ME Forman, MC Jennings, WM Wuest… - …, 2016 - Wiley Online Library
Bacteria contaminate surfaces in a wide variety of environments, causing severe problems across a number of industries. In a continuation of our campaign to develop novel …
MC Jennings - 2017 - search.proquest.com
Quaternary ammonium compounds (QACs) have long served as lead disinfectants in residential, industrial, and hospital settings. Their simple yet effective amphiphilic nature makes …
Number of citations: 2 search.proquest.com
ME Forman - 2016 - search.proquest.com
The primary focus of the first part of my research was to isolate and identify secondary metabolites produced by bacteria that inhabit amphibian skin. A nonlethal swabbing technique …
Number of citations: 0 search.proquest.com
D Naldzhiev, D Mumovic, M Strlič - 2017 - aivc.org
The polyurethane foam industry is projected to reach a worldwide value of up to $74 bn by 2022 and with airtightness of new and retrofitted properties continually increasing, an …
Number of citations: 3 www.aivc.org
N Frisk, M Sain, K Oksman - … Materials, August 20-25, 2017, Xi'an …, 2017 - iccm-central.org
The aim of this work was to reinforce bio-polyurethane (BPU) with cellulose nanofibers (CNF) to develop foams suitable for use as core in lightweight composite panels. The nanofibers …
Number of citations: 1 www.iccm-central.org
HPH Arp, SE Hale, I Schliebner… - German Envi‑ronment …, 1862 - researchgate.net
The European Green Deal (European Commission, 2019) sets an ambitious zero pollution vision for 2050. The overall objective is to reduce pollution to achieve a toxic-free environment…
Number of citations: 3 www.researchgate.net
D Naldzhiev - 2023 - discovery.ucl.ac.uk
Homes in the UK require transformational retrofit to meet Net Zero legislation. Selecting the right insulation balances multiple, often clashing, performance criteria: energy savings, …
Number of citations: 0 discovery.ucl.ac.uk
N Frisk - 2016 - diva-portal.org
The use of lightweight material are at an increasing demand in our society. Particularly, PU foams are used as lightweight insulation and support in sandwich composites for a wide …
Number of citations: 5 www.diva-portal.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.